molecular formula C18H32O2 B164012 Linoelaidic acid CAS No. 506-21-8

Linoelaidic acid

Cat. No. B164012
CAS RN: 506-21-8
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linoelaidic acid is an octadecadienoic acid containing two E (trans) double bonds at positions 9 and 12 . It has a role as a metabolite, an octadecadienoic acid, and an omega-6 fatty acid .


Molecular Structure Analysis

The molecular formula of Linoelaidic acid is C18H32O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Linoelaidic acid undergoes thermal analysis . More detailed information about its chemical reactions can be found in the referenced literature .


Physical And Chemical Properties Analysis

Linoelaidic acid is a white (or colorless) viscous liquid . It has a molecular weight of 280.4 g/mol . More detailed physical and chemical properties can be found in the referenced databases .

Scientific Research Applications

  • Scientific Field: Cardiovascular Research

    • Application Summary : Linoelaidic acid has been studied for its effects on human umbilical vein smooth muscle cells (HUVSMC). It’s been found that different trans fatty acids (TFA) isomers may have different effects on the progression of cardiovascular diseases such as atherosclerosis .
    • Methods of Application : In a study, HUVSMC were treated with 50 μM elaidic acid and 20 μM linoelaidic acid . The effects of these two TFAs on cell proliferation and cell cycle were then analyzed .
    • Results or Outcomes : The study found that linoelaidic acid exhibited a stronger proliferative effect on HUVSMC than elaidic acid . The cell proliferation rose to 117.5 ± 0.57 % and the cell number in the S phase of the cell cycle reached 25.8 ± 2.8 % when treated with 20 μM linoelaidic acid .
  • Scientific Field: Apoptosis Research

    • Application Summary : Linoelaidic acid has been studied for its proapoptotic effects on human umbilical vein endothelial cells (HUVEC) .
    • Methods of Application : In a study, HUVEC were grown in media supplied with linoelaidic acid at 50, 100, 200, 400 μmol/l for 24 or 48 h . The effects of linoelaidic acid on the viability and apoptosis of these cells were then examined .
    • Results or Outcomes : The study found that linoelaidic acid inhibited the viability of HUVEC in a dose-dependent and time-dependent manner . The percentages of linoelaidic acid induced apoptotic and necrotic cells significantly increased compared with that of the control . The activities and mRNA expression of caspase-8, -9 and -3 were significantly increased in linoelaidic acid treated cells compared to that of the control .
  • Scientific Field: Cancer Research

    • Application Summary : Linoelaidic acid has been studied for its effects on cancer cells .
    • Methods of Application : In a study, cancer cells were treated with 5 μM/ml linoelaidic acid . The effects of linoelaidic acid on the generation of reactive oxygen species (ROS) in these cells were then analyzed .
    • Results or Outcomes : The study found that linoelaidic acid triggered substantial generation of ROS in cancer cells . This in turn caused apoptosis, demonstrating a dose-dependent increase in the degree of apoptosis .
  • Scientific Field: Inflammation and Immune Response

    • Application Summary : Linoelaidic acid has been studied for its association with the systemic immune-inflammation index (SII), a novel systemic inflammatory biomarker .
    • Methods of Application : In a study, data was retrieved from the National Health and Nutrition Examination Survey (NHANES) for the years 1999–2000 and 2009–2010 . A multivariate linear regression model was used to investigate the connection between circulating TFAs and SII .
    • Results or Outcomes : The study found independent positive associations between the log2-transformed palmitelaidic acid, the log2 transformed-vaccenic acid, the log2-transformed elaidic acid, the log2-transformed linolelaidic acid, and the log2-transformed-total sum of TFAs with the SII .
  • Scientific Field: Renal Health

    • Application Summary : Linoelaidic acid has been studied for its association with urinary albumin excretion, an early marker of chronic kidney disease .
    • Methods of Application : In a study, complete TFAs and urinary ACR data were collected from the National Health and Nutrition Examination Survey (NHANES) (2009–2010 and 1999–2000 cycles) . The independent linear relationships between different circulating TFA isoforms and the ACR were examined by performing multivariable linear regression models .
    • Results or Outcomes : The study found that elaidic acid, linolelaidic acid, and sum TFAs were shown to be positively associated with the ACR after full adjustment by weighted multivariable regression analysis . The positive associations were maintained in participants with hypertension and without diabetes .

Safety And Hazards

When handling Linoelaidic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Linoelaidic acid has shown effective anticancer activity against MCF-7 . Therefore, this compound can be used further for the treatment of cancer . More research is needed to fully understand its potential therapeutic uses.

properties

IUPAC Name

(9E,12E)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897508
Record name Linolelaidic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Linoelaidic acid

CAS RN

506-21-8, 8024-22-4
Record name Linolelaidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linolelaidic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oils, grape
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLELAIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 - 29 °C
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linoelaidic acid
Reactant of Route 2
Linoelaidic acid
Reactant of Route 3
Linoelaidic acid
Reactant of Route 4
Linoelaidic acid
Reactant of Route 5
Linoelaidic acid
Reactant of Route 6
Linoelaidic acid

Citations

For This Compound
1,150
Citations
OS Privett, ML Blank - Journal of the American Oil Chemists' …, 1964 - Wiley Online Library
… showed that linoelaidic acid was not converted to higher polyunsaturated fatty acids in contrast to cis-9,trans-12- and c/s,c/s-octadecadienoic acids. However, linoelaidic acid was de…
Number of citations: 61 aocs.onlinelibrary.wiley.com
J Wang, Y Liang, L Jian, J Zhang, S Liang… - … and Essential Fatty …, 2016 - Elsevier
… with linoelaidic acid, as well as linoleic acid and linolenic acid. We found that linoelaidic acid … Linoelaidic acid also down-regulated the levels of β-catenin in cells and inhibited the …
Number of citations: 17 www.sciencedirect.com
Q Bin, H Rao, JN Hu, R Liu, YW Fan, J Li, ZY Deng… - Lipids, 2013 - Springer
… The HUVEC were grown in media supplied with linoelaidic acid (9t,12t-C18:2) at 50, 100, 200, 400 μmol/l for 24 or 48 h to examine the effects of TDTFA on the viability and apoptosis of …
Number of citations: 17 link.springer.com
J Li, H Rao, Q Bin, YW Fan, HY Li… - European Journal of …, 2017 - Wiley Online Library
… In the study, we found that both linoelaidic acid and elaidic acid induced HUVECs apoptosis and increased expression of pro-apoptotic proteins. However, supplementation of TFAs to …
Number of citations: 13 onlinelibrary.wiley.com
KC Srivastava, KK Awasthi - Prostaglandins, Leukotrienes and Medicine, 1982 - Elsevier
… Linoelaidic acid at these two concentrations had the same effect but to a lesser extent. Both linoleic and linoelaidic acids at 0.25 mM concentration reduced TxB formation. Oleic and …
Number of citations: 12 www.sciencedirect.com
B Liu, Y Sun, G Xu, Y Du, AS Ajjarapu… - Journal of affective …, 2019 - Elsevier
… The lower limits of detection (LLOD) are 0.07 µmol/L for palmitelaidic, 0.28 µmol/L for elaidic acid, 0.43 µmol/L for vaccenic acid, and 0.02 µmol/L for linoelaidic acid. No measured TFA …
Number of citations: 17 www.sciencedirect.com
D Zapolska-Downar, AKO MIDER… - Journal of physiology …, 2005 - jpp.krakow.pl
… It is worth emphasising that linoelaidic acid proved to be a more potent inducer of apoptosis and ROS production in endothelial cells than elaidic acid. The present studies suggest that …
Number of citations: 75 www.jpp.krakow.pl
A Dutta, T Panchali, A Khatun, SR Jarapala, K Das… - 2023 - researchsquare.com
… same Rf value compared with standard linoelaidic acid con rming the presence of linoelaidic acid in the O. Tardoore sh oil (Supplementary gure). Linoelaidic acid was present in this sh …
Number of citations: 0 www.researchsquare.com
A Zuraini, N Mohd-Esa, A Azlan… - Asia Pacific journal of …, 2013 - search.informit.org
… , such as elaidic acid and linoelaidic acid, could increase the risk … Based on our study, linoelaidic acid was found to be most … The results also showed that linoelaidic acid was found to …
Number of citations: 45 search.informit.org
A Dutta, T Panchali, A Khatun, SR Jarapala, K Das… - Scientific Reports, 2023 - nature.com
… R f value compared with standard linoelaidic acid confirming the presence of linoelaidic acid in the O. Tardoore fish oil (Supplementary Figure). Linoelaidic acid was present in this fish …
Number of citations: 6 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.